molecular formula C20H26N2OS2 B2414015 2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1428373-57-2

2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Cat. No.: B2414015
CAS No.: 1428373-57-2
M. Wt: 374.56
InChI Key: RVEOUXATSUIYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with ethylthio and thiophen-2-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethylthio group and the thiophen-2-yl-piperidin-1-yl moiety. Common reagents used in these reactions include thionyl chloride, ethyl mercaptan, and various piperidine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the thiophen-2-yl ring.

Scientific Research Applications

2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The ethylthio and thiophen-2-yl groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
  • 2-(ethylthio)-N-(2-(4-(furan-2-yl)piperidin-1-yl)ethyl)benzamide
  • 2-(ethylthio)-N-(2-(4-(pyridin-2-yl)piperidin-1-yl)ethyl)benzamide

Uniqueness

2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is unique due to the presence of both ethylthio and thiophen-2-yl groups, which confer specific electronic and steric properties. These features can enhance its reactivity and binding interactions compared to similar compounds.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS2/c1-2-24-19-7-4-3-6-17(19)20(23)21-11-14-22-12-9-16(10-13-22)18-8-5-15-25-18/h3-8,15-16H,2,9-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEOUXATSUIYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2CCC(CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.